

A Comparative Analysis of Hexacontane and Triacontane for Scientific Applications

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Hexacontane and Triacontane are long-chain saturated hydrocarbons, or n-alkanes, that serve as valuable materials in various scientific and industrial applications. While structurally similar, belonging to the same homologous series, their significant difference in carbon chain length—60 carbons for Hexacontane and 30 for Triacontane—gives rise to distinct physicochemical properties and, consequently, different performance characteristics in experimental settings. This guide provides an objective comparison of these two alkanes, supported by quantitative data and detailed experimental protocols relevant to research and development.

Physicochemical Properties: A Tale of Two Alkanes

The fundamental differences between **Hexacontane** and Triacontane stem from their molecular size. As n-alkanes, they share the general chemical formula CnH2n+2.[1] Triacontane (C30H62) and **Hexacontane** (C60H122) are both waxy, white to off-white solids at room temperature, characterized by their nonpolar nature, making them insoluble in water but soluble in nonpolar organic solvents like hexane, toluene, and dichloromethane.[2][3][4]

The doubling of the carbon chain length from Triacontane to **Hexacontane** leads to a substantial increase in molecular weight and stronger van der Waals forces between molecules. This directly results in significantly higher melting and boiling points for **Hexacontane**.[1][5][6] The density also increases with chain length, though both remain less dense than water.[1][7]



Property	Triacontane	Hexacontane
Chemical Formula	С30Н62	C60H122[4]
Molecular Weight	422.81 g/mol	843.61 g/mol [8]
Appearance	Waxy solid[6]	Waxy solid[4]
Melting Point	65.8 °C[9]	96-100 °C[3][5]
Boiling Point	449.8 °C[9]	620.2 °C[3]
Density	~0.81 g/cm ³ [9]	~0.827 g/cm ³ [3]
Water Solubility	Insoluble[2]	Insoluble[4]
CAS Number	638-68-6	7667-80-3[4]

Performance and Applications in Research

The distinct thermal properties of **Hexacontane** and Triacontane make them suitable for different applications, particularly where precise temperature control or thermal energy storage is required. In the context of drug development, this can be relevant for the formulation of temperature-stabilizing packaging or as components in certain delivery systems.

Thermal Properties and Use as Phase Change Materials (PCMs)

Long-chain n-alkanes are excellent candidates for phase change materials (PCMs) due to their high latent heat of fusion and chemical stability.[10] They can store and release large amounts of thermal energy at a nearly constant temperature during their solid-liquid phase transition. The significant difference in melting points means Triacontane is suitable for applications requiring thermal regulation around 66°C, while **Hexacontane** is effective at a much higher temperature range of 96-100°C. This makes them useful for maintaining specific temperature conditions for sensitive biological samples or chemical reactions.

Biological Activity and Potential Therapeutic Applications



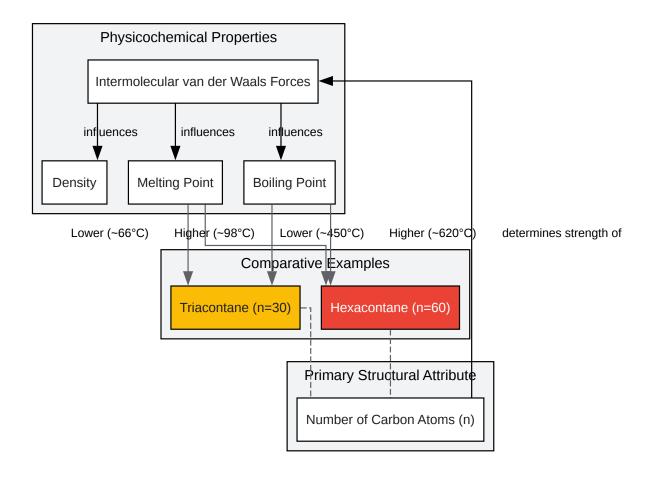
While long-chain alkanes are generally considered to have low biological reactivity, some studies have investigated their potential roles. Triacontane, in particular, has been identified as having potential antitumor properties. Research has shown that Triacontane exhibits cytotoxic activity against melanoma cells in vitro.[8] This suggests a potential, though still exploratory, application in oncological research. In contrast, **Hexacontane** is more commonly regarded as a highly stable, inert material, often used as a standard in analytical chemistry or as a component in stable formulations like waxes and lubricants.[4]

Performance Metric	Triacontane	Hexacontane
Primary Application Area	Phase Change Material, Plant Growth Regulator, Potential Antitumor Agent[8][10]	High-Temperature Phase Change Material, Analytical Standard[4][10]
Melting Temperature (as PCM)	~66 °C[9]	~96-100 °C[3]
In Vitro Cytotoxicity	Exhibited cytotoxicity against B16F10-Nex2 melanoma cells.	Data not readily available; generally considered biologically inert.

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the number of carbon atoms in an n-alkane chain and its resulting physical properties, using Triacontane and **Hexacontane** as key examples. As the carbon chain length increases, intermolecular van der Waals forces become stronger, leading to a predictable increase in properties like melting point, boiling point, and density.





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Relationship between n-alkane carbon number and physical properties.

Experimental Protocols

Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)

This protocol describes the methodology for determining and comparing the melting point and enthalpy of fusion for Triacontane and **Hexacontane**, which are critical parameters for their application as PCMs.

Objective: To accurately measure the phase transition temperature (melting point) and latent heat of fusion (Δ Hfus) of **Hexacontane** and Triacontane.



Materials:

- Differential Scanning Calorimeter (DSC)
- Analytical balance (precision of ±0.01 mg)
- Hermetically sealed aluminum DSC pans and lids
- Crimping press for sealing pans
- High-purity Triacontane and Hexacontane samples (≥98%)
- High-purity nitrogen gas supply (for purging)
- Reference material (e.g., indium for calibration)

Procedure:

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol.
- Sample Preparation:
 - Accurately weigh 5-10 mg of the alkane sample (Triacontane or Hexacontane) directly into an aluminum DSC pan using an analytical balance.
 - Place a lid on the pan and seal it hermetically using a crimping press. This prevents any loss of sample due to sublimation at elevated temperatures.
 - Prepare an identical empty, hermetically sealed pan to be used as a reference.
- DSC Analysis:
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).



- Heat the sample at a constant, controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 90°C for Triacontane, 130°C for Hexacontane).
- Hold the sample at this temperature for a few minutes to ensure complete melting.
- Cool the sample back to the initial temperature at the same rate.
- Perform a second heating scan under the same conditions to analyze the thermal properties after erasing the sample's prior thermal history.
- Data Analysis:
 - Analyze the data from the second heating scan.
 - The melting temperature (Tm) is determined as the onset temperature of the endothermic melting peak.
 - The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
 The value is typically expressed in J/g or kJ/mol.
 - Compare the resulting thermograms, onset temperatures, and enthalpies of fusion for Triacontane and Hexacontane.

Purity and Identification Analysis using Gas Chromatography (GC)

This protocol outlines the use of GC for verifying the purity of Triacontane and **Hexacontane** and their use as analytical standards for the identification of long-chain alkanes in complex mixtures.

Objective: To assess the purity of Triacontane and **Hexacontane** samples and to demonstrate their use as retention time standards in a GC system.

Materials:

Gas Chromatograph with a Flame Ionization Detector (GC-FID).



- High-temperature capillary column suitable for high molecular weight hydrocarbons (e.g., a dimethylpolysiloxane-based column).
- High-purity carrier gas (Helium or Hydrogen).
- High-purity Triacontane and Hexacontane standards.
- High-purity solvent (e.g., n-Hexane or Toluene, HPLC grade).
- Volumetric flasks and microsyringes for sample preparation.
- GC vials with septa.

Procedure:

- Standard Solution Preparation:
 - Prepare individual stock solutions of Triacontane and Hexacontane by accurately
 weighing a small amount (e.g., 10 mg) and dissolving it in a known volume (e.g., 10 mL) of
 hexane in a volumetric flask to create a ~1 mg/mL solution.
 - Prepare a mixed standard solution by combining aliquots of each stock solution.
 - Prepare a dilution series if quantitative analysis is required.
- GC Instrument Setup:
 - Install the appropriate high-temperature capillary column.
 - Set the GC operating conditions. Due to the high boiling points, a temperature program is required:
 - Injector Temperature: 350°C (to ensure rapid vaporization).
 - Detector Temperature: 350°C (FID).
 - Oven Program: Start at an initial temperature (e.g., 150°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 15°C/min) to a final temperature high



enough to elute **Hexacontane** (e.g., 340°C). Hold at the final temperature for several minutes.

- Carrier Gas Flow Rate: Set according to column manufacturer recommendations.
- Sample Injection and Analysis:
 - Inject a small volume (e.g., 1 μL) of the prepared standard solution into the GC.
 - Initiate the data acquisition.
 - The components will separate based on their boiling points and interaction with the stationary phase. Triacontane, being more volatile, will elute before **Hexacontane**.
- Data Analysis:
 - Purity Assessment: Analyze the chromatogram of the individual standards. A pure sample should exhibit a single, sharp peak. The presence of other peaks indicates impurities. The area percentage of the main peak can be used to estimate purity.
 - Retention Time Identification: Record the retention times for Triacontane and
 Hexacontane from the analysis of the mixed standard. These retention times can now be
 used to identify these specific alkanes in unknown samples run under the same GC
 conditions.

Conclusion

The choice between **Hexacontane** and Triacontane is fundamentally dictated by the specific requirements of the application. Triacontane, with its lower melting point and documented biological activity, may be of interest in pharmaceutical research for applications in moderate-temperature thermal regulation and as a lead compound for anticancer studies. **Hexacontane** serves as a robust, high-temperature phase change material and an excellent high-molecular-weight standard for analytical applications where thermal stability and chemical inertness are paramount. This guide provides the foundational data and methodologies for researchers to make informed decisions when selecting and utilizing these long-chain alkanes in their work.



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